molecular formula C12H12N2O B2404310 5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 361979-27-3

5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2404310
CAS No.: 361979-27-3
M. Wt: 200.241
InChI Key: GQBIHHHKZBNQBN-UHFFFAOYSA-N
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Description

5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3. The presence of an ethyl group at position 5 and a phenyl group at position 6 further defines its structure. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-phenyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate hydrazones. One common method involves the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of an ethyl group at position 5 and a phenyl group at position 6. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

4-ethyl-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-8-11(15)13-14-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBIHHHKZBNQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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